6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides precise structural identification through standardized chemical naming conventions. According to authoritative chemical databases, the accepted International Union of Pure and Applied Chemistry name for this compound is 4-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-2-yl-1H-pyrimidin-6-one. This systematic naming convention clearly delineates the structural components and their relative positions within the molecular framework, providing unambiguous identification of the compound's chemical architecture.
The structural representation of this compound reveals a complex heterocyclic system consisting of a pyrimidine core structure substituted at multiple positions. The molecule contains a pyridin-2-yl group attached at the 2-position of the pyrimidine ring, while the 4-position bears a (4-chlorophenyl)sulfanylmethyl substituent. The presence of the hydroxyl group at the 6-position of the pyrimidine ring classifies this compound as a pyrimidinol derivative, contributing to its unique chemical properties and potential reactivity patterns.
Alternative systematic nomenclature found in chemical literature includes the designation 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(pyridin-2-yl)pyrimidin-4-ol, which emphasizes the hydroxyl functionality at the 4-position rather than the ketone tautomer. This nomenclatural variation reflects the tautomeric equilibrium that can exist between the keto and enol forms of the compound, with both forms contributing to the overall chemical behavior and properties of the substance.
The Simplified Molecular Input Line Entry System representation for this compound is documented as OC1=NC(C2=NC=CC=C2)=NC(CSC3=CC=C(Cl)C=C3)=C1, providing a linear notation that captures the complete structural information in a computer-readable format. This standardized representation enables precise database searches and computational analysis of the compound's structural features.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-11-4-6-13(7-5-11)22-10-12-9-15(21)20-16(19-12)14-3-1-2-8-18-14/h1-9H,10H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNUQKTYIYGTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 4-Pyrimidinol Core with 2-(2-Pyridinyl) Substitution
The pyrimidinol scaffold substituted at the 2-position with a 2-pyridinyl group can be synthesized starting from appropriately substituted pyrimidine derivatives. A commonly employed method involves:
Using 4-chloro-2,6-dimethylpyrimidine as a precursor, synthesized by condensation of methyl acetoacetate and acetamidine hydrochloride under basic conditions, followed by chlorination with phosphorus oxychloride and triethylamine (yield ~50-60%).
Nucleophilic substitution at the 2-position with 2-pyridinyl nucleophiles or related intermediates to introduce the 2-(2-pyridinyl) substituent.
This approach ensures the formation of the pyrimidinol ring system with the desired pyridinyl substitution.
Synthesis of the [(4-Chlorophenyl)sulfanyl]methyl Intermediate
A critical intermediate for the sulfanyl methyl group is 4-chlorophenyl-2-pyridyl methanol, which can be prepared as follows:
Salt Formation and Purification
Pharmaceutically acceptable acid addition salts of the compound can be prepared by reacting the free base with inorganic or organic acids such as hydrochloric acid, hydrobromic acid, sulfuric acid, or p-toluenesulfonic acid in organic solvents, followed by crystallization and filtration. This step is important for enhancing compound stability and solubility for pharmaceutical applications.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
The oxidation-reduction sequence for preparing 4-chlorophenyl-2-pyridyl methanol is noted for its simplicity, high yield (up to 97%), and low cost, making it an efficient route for the key intermediate.
The choice of oxidizing agent (potassium permanganate) and reducing agent (potassium borohydride) is critical for selectivity and yield.
The sulfanyl linkage formation benefits from mild reaction conditions to preserve sensitive functional groups and maintain high purity.
Formation of pharmaceutically acceptable salts enhances compound handling and bioavailability, with a variety of acid salts available depending on the application.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom yields sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.
Scientific Research Applications
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Core Modifications: The target compound features a 4-pyrimidinol core, distinguishing it from analogs like 4-[(4-chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine, which replaces the hydroxyl group with a methylsulfonyl moiety . The cyclopenta[d]pyrimidine derivative (CAS: 866049-23-2) introduces a fused cyclopentane ring, enhancing rigidity and altering solubility .
Morpholine-containing analogs (e.g., CAS: 477866-88-9) exhibit improved solubility due to the polar oxygen atom in morpholine .
Synthetic Accessibility :
- The target compound’s synthesis likely involves condensation reactions similar to those described for pyrimidine derivatives in and . For instance, heating with acetic acid or using formamide intermediates could yield the desired product .
Biological Activity
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related pharmacological properties.
Chemical Structure
The compound can be represented by the following chemical formula:
- Molecular Formula: C13H11ClN2OS
- Molecular Weight: 276.76 g/mol
Biological Activity Overview
The biological activities of 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol include:
- Antimicrobial Activity: The compound has demonstrated significant antibacterial properties against various bacterial strains.
- Anti-inflammatory Effects: It shows potential in modulating inflammatory pathways, particularly in neuroinflammatory models.
- Enzyme Inhibition: The compound has been evaluated for its inhibitory effects on key enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness of 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol against these strains may be attributed to its ability to disrupt bacterial cell wall synthesis or function.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Mechanisms
The compound has been studied for its neuroprotective properties, particularly in models of Parkinson's disease. It appears to inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines.
- Mechanism of Action:
- Inhibition of NF-κB pathway.
- Reduction in nitric oxide (NO) production.
In a study involving lipopolysaccharide (LPS)-induced inflammation, treatment with related compounds led to decreased levels of inflammatory markers such as iNOS and COX-2, suggesting a similar potential for this compound .
Enzyme Inhibition Studies
The compound's ability to inhibit acetylcholinesterase (AChE) is particularly noteworthy, as this enzyme plays a crucial role in neurotransmitter regulation. Compounds with structural similarities have shown promising results in enhancing cholinergic transmission.
Case Studies
- Neuroprotection in Animal Models : A study demonstrated that related compounds improved behavioral outcomes in mice subjected to MPTP-induced neurotoxicity, indicating potential neuroprotective effects through anti-inflammatory pathways .
- Antibacterial Efficacy : A series of synthesized derivatives were tested against various bacterial strains, showing that modifications to the sulfanyl group significantly enhanced antibacterial activity .
Q & A
Q. Critical Parameters :
- Temperature Control : Excess heat (>110°C) promotes side reactions (e.g., sulfoxide formation).
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfanyl Substitution | 4-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C | 65–70 | 90 |
| Pyridinyl Coupling | Pd(PPh₃)₄, DMF, 100°C | 55–60 | 85 |
Basic: Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., pyridinyl protons at δ 8.2–8.6 ppm; chlorophenyl protons at δ 7.3–7.5 ppm). Use DMSO-d₆ as a solvent and TMS as an internal standard .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 387.0521 for C₁₇H₁₃ClN₂OS₂) .
- HPLC-PDA : Monitor purity using a C18 column (acetonitrile/water gradient, 254 nm detection). Retention time: ~12.3 min .
Advanced: How do variations in sulfanyl group substitution patterns influence the compound's biological activity, and what analytical methods are used to validate these structure-activity relationships (SAR)?
Methodological Answer:
- SAR Insights :
- Electron-Withdrawing Groups (e.g., -Cl on phenyl): Enhance antimicrobial activity by increasing electrophilicity .
- Sulfanyl vs. Sulfonyl : Sulfanyl groups improve membrane permeability, while sulfonyl derivatives exhibit higher metabolic stability .
Q. Validation Methods :
Enzymatic Assays : Measure IC₅₀ against target enzymes (e.g., bacterial dihydrofolate reductase).
Molecular Docking : Use AutoDock Vina to predict binding affinities with protein targets (PDB: 1DLS) .
Comparative Bioassays : Test analogs (e.g., 6-methylsulfanyl vs. 6-phenylsulfanyl derivatives) in standardized MIC assays .
Q. Table 2: Bioactivity of Structural Analogs
| Compound Modification | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 4-Chlorophenyl Sulfanyl | 3.2 | 18.5 |
| 2,4-Dichlorophenyl Sulfanyl | 1.8 | 12.7 |
| Methylsulfonyl | >25 | 35.2 |
Advanced: What strategies can resolve contradictions in biological activity data across different studies involving this compound?
Methodological Answer:
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .
- Orthogonal Assays : Validate anticancer activity via both MTT and apoptosis assays (Annexin V/PI staining) .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies in IC₅₀ values across studies .
Basic: What are the primary metabolic pathways and degradation products observed for this compound in in vitro models?
Methodological Answer:
- Phase I Metabolism : Hepatic microsomes (CYP3A4) oxidize the sulfanyl group to sulfoxide/sulfone derivatives .
- Phase II Conjugation : Glucuronidation at the pyrimidine hydroxyl group increases hydrophilicity .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolyzed pyrimidine ring as the major degradant .
Advanced: How can computational modeling guide the optimization of this compound's pharmacokinetic properties while maintaining its therapeutic efficacy?
Methodological Answer:
- QSAR Models : Predict logP and solubility using Molinspiration or Schrödinger’s QikProp. Aim for logP <3 to enhance bioavailability .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (GROMACS) by modifying sulfanyl substituents to reduce P-gp efflux .
- ADMET Prediction : Use SwissADME to optimize metabolic stability (e.g., blocking CYP2D6 oxidation sites) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
